4-Butylmorpholine

Description

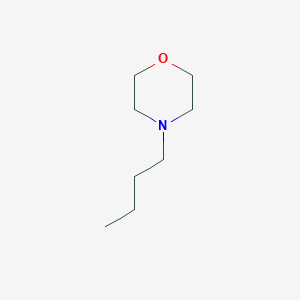

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-3-4-9-5-7-10-8-6-9/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRKVKPRHROQRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044499 | |

| Record name | 4-Butylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-67-0 | |

| Record name | 4-Butylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1005-67-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Butylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BUTYLMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QV4M0PWHM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of 4-Butylmorpholine

An In-depth Technical Guide to the Physicochemical Properties of 4-Butylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physicochemical properties of this compound, a versatile heterocyclic amine of significant interest in chemical synthesis and pharmaceutical development. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the experimental methodologies and the scientific rationale behind the determination of these properties.

Molecular Identity and Structure

This compound, also known as N-butylmorpholine, is a tertiary amine featuring a morpholine ring substituted with a butyl group on the nitrogen atom.

Molecular Formula: C₈H₁₇NO[1]

Molecular Weight: 143.23 g/mol [2]

CAS Number: 1005-67-0[1]

Synonyms: N-Butylmorpholine, 4-n-butylmorpholine[3]

The structural characteristics of this compound, particularly the presence of the lipophilic butyl group and the polar morpholine ring, are key determinants of its physical and chemical behavior.

Caption: Molecular structure of this compound.

Key Physicochemical Properties

The utility of this compound in various applications is dictated by its distinct physicochemical properties.

| Property | Value |

| Appearance | Colorless to slightly yellow clear liquid |

| Boiling Point | 78 °C at 22 mmHg[4] |

| Melting Point | -57.1 °C |

| Density | 0.9 g/cm³[4] |

| Refractive Index (n20D) | 1.44[4] |

| Flash Point | 51.9 °C |

Solubility Profile

Based on data for analogous compounds such as 4-methylmorpholine and 4-ethylmorpholine, which are miscible with water and soluble in common organic solvents, it can be inferred that this compound is likely soluble in alcohols, ethers, and other nonpolar to moderately polar organic solvents.[5][6]

Basicity and pKa

The nitrogen atom in the morpholine ring confers basic properties to this compound. The pKa of its conjugate acid is a measure of this basicity and is crucial for predicting its behavior in acidic or basic environments, which is particularly relevant in pharmaceutical formulations and as a catalyst in chemical reactions.

Experimental Determination of pKa via Potentiometric Titration

The pKa of a weakly basic compound like this compound can be accurately determined by potentiometric titration.[7][8]

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

-

Preparation: A precisely weighed sample of this compound is dissolved in a known volume of deionized water. A standardized solution of a strong acid (e.g., HCl) is added in a slight molar excess to ensure complete protonation of the morpholine nitrogen.

-

Titration: The solution is then titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored continuously using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of NaOH added. The equivalence point, where all the protonated this compound has been neutralized, is identified as the inflection point of the curve. The pKa is determined from the pH at the half-equivalence point.[9]

Spectral Properties

Spectroscopic data is indispensable for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons of the butyl group and the morpholine ring. The protons on the carbons adjacent to the nitrogen and oxygen atoms of the morpholine ring will appear as distinct multiplets in the downfield region due to the deshielding effect of the heteroatoms.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbon atoms in the morpholine ring will be influenced by the neighboring nitrogen and oxygen atoms.

While high-resolution spectra for this compound are available in databases like SpectraBase, a general understanding of the expected patterns for morpholine-containing compounds can be a valuable tool for researchers.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong C-H stretching vibrations from the butyl group and the morpholine ring in the 2800-3000 cm⁻¹ region. The C-O-C stretching of the ether linkage in the morpholine ring will give rise to a strong, characteristic band typically in the 1100-1200 cm⁻¹ region. The C-N stretching vibrations are expected in the 1000-1200 cm⁻¹ range. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) confirms the tertiary nature of the amine.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 143. The fragmentation pattern would likely involve the loss of the butyl group or fragments thereof, as well as cleavage of the morpholine ring.

Applications in Drug Development and Chemical Synthesis

The physicochemical properties of this compound make it a valuable building block and reagent in the pharmaceutical and chemical industries.[10]

-

Intermediate in Pharmaceutical Synthesis: Its structure is incorporated into various active pharmaceutical ingredients (APIs). The morpholine moiety is a common scaffold in medicinal chemistry, and the butyl group can be used to tune the lipophilicity and other pharmacokinetic properties of a drug candidate.

-

Catalyst and Solvent: As a tertiary amine, this compound can act as a base or a catalyst in a variety of organic reactions.[11] Its liquid state at room temperature and its ability to dissolve a range of organic compounds also make it a useful solvent.

-

Polymer Chemistry: Analogous N-alkylmorpholines are used as catalysts in the production of polyurethane foams.[12]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It is harmful if swallowed or in contact with skin and can cause skin irritation.[13] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Conclusion

This compound is a versatile chemical with a well-defined set of physicochemical properties that underpin its utility in research and industrial applications, particularly in the realm of drug development. A thorough understanding of these properties, coupled with the appropriate experimental techniques for their determination, is essential for its effective and safe use. This guide provides a foundational understanding for researchers and scientists working with this important morpholine derivative.

References

- 1. 4-Butyl-morpholine | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H17NO | CID 70499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Methylmorpholine CAS#: 109-02-4 [m.chemicalbook.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound [myskinrecipes.com]

- 12. innospk.com [innospk.com]

- 13. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Butylmorpholine (CAS: 1005-67-0)

Introduction: 4-Butylmorpholine, also known as N-butylmorpholine, is a tertiary amine featuring a morpholine ring N-substituted with a butyl group. This structure imparts a unique combination of properties, making it a valuable compound for professionals in research, chemical synthesis, and drug development. As a member of the N-alkylmorpholine class, it functions as a versatile building block, a specialty solvent, a catalyst, and a corrosion inhibitor.[1][2] Its enhanced lipophilicity, due to the butyl substituent, distinguishes it from simpler analogues like N-methylmorpholine, opening avenues for its use in synthesizing molecules designed to interact with biological systems, including those that may need to cross the blood-brain barrier.[1] This guide provides an in-depth exploration of its chemical identity, properties, synthesis, analytical characterization, applications, and safety protocols, tailored for the scientific community.

Chemical Identity and Molecular Structure

The foundational identity of this compound is established by its unique molecular structure and standardized identifiers. The core of the molecule is a saturated six-membered morpholine heterocycle, containing both an ether linkage and a tertiary amine. The nitrogen atom of this ring is covalently bonded to an n-butyl group, a four-carbon alkyl chain.

| Identifier | Value | Source(s) |

| CAS Number | 1005-67-0 | [1][3][4][5] |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₈H₁₇NO | [1][3][4] |

| Molecular Weight | 143.23 g/mol | [1][3] |

| Canonical SMILES | CCCCN1CCOCC1 | [3] |

The presence of the flexible butyl chain increases the molecule's nonpolar character compared to unsubstituted morpholine, influencing its solubility and reactivity.[1] The nitrogen atom, with its lone pair of electrons, is the primary site of basicity and nucleophilicity, driving its role as a catalyst and a reactant in chemical synthesis.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, application, and purification. These properties are a direct consequence of its molecular structure.

| Property | Value | Source(s) |

| Appearance | Colorless to slightly yellow/orange clear liquid | [1] |

| Density | 0.907 g/cm³ (approx.) | [1][2][5] |

| Boiling Point | 78 °C @ 22 mmHg; 185.8 °C @ 760 mmHg | [1][2][5] |

| Melting Point | -57.1 °C | [5] |

| Refractive Index | n20/D 1.443 - 1.447 | [1][5] |

| Flash Point | 51.9 °C | [5] |

The relatively high boiling point is attributed to its molecular weight and polar nature, while the butyl group ensures it remains liquid over a wide temperature range, a useful characteristic for a solvent.

Synthesis and Manufacturing

This compound is typically synthesized via the N-alkylation of morpholine. This is a standard and robust nucleophilic substitution reaction where the secondary amine of morpholine acts as the nucleophile. A common and efficient method involves the reaction with a butyl halide, such as 1-bromobutane or 1-chlorobutane, in the presence of a base to neutralize the resulting hydrohalic acid.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative lab-scale synthesis.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholine (1.0 eq.), a suitable solvent (e.g., acetonitrile or isopropanol), and a base such as potassium carbonate (K₂CO₃, 1.5 eq.). The base is crucial to scavenge the HBr produced, driving the reaction to completion.

-

Addition of Alkylating Agent: While stirring the mixture, add 1-bromobutane (1.1 eq.) dropwise at room temperature. The slight excess of the alkylating agent ensures the complete consumption of the starting morpholine.

-

Reaction: Heat the mixture to reflux (typically 60-80 °C, depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (KBr and excess K₂CO₃).

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear liquid.

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods as detailed in the next section.

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the structural integrity and purity of synthesized this compound. The following are the expected spectroscopic signatures based on its molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive map of the hydrogen atoms.

-

Morpholine Protons: Two distinct triplets would be expected for the methylene protons on the morpholine ring. The four protons adjacent to the nitrogen (-N-CH₂-) would appear around 2.4-2.6 ppm, while the four protons adjacent to the oxygen (-O-CH₂-) would be shifted downfield to approximately 3.6-3.8 ppm.

-

Butyl Protons: The butyl chain would produce four signals: a triplet around 0.9 ppm (terminal -CH₃), a sextet around 1.3 ppm (-CH₂-CH₃), a quintet around 1.5 ppm (-CH₂-CH₂-N), and a triplet around 2.3-2.5 ppm for the methylene group directly attached to the nitrogen (-N-CH₂-), which may overlap with the adjacent morpholine signal.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should show 6 unique signals, confirming the molecular symmetry.

-

Morpholine Carbons: Two signals: one around 54 ppm for the carbons adjacent to nitrogen (-N-C-) and one around 67 ppm for the carbons adjacent to oxygen (-O-C-).

-

Butyl Carbons: Four distinct signals for the butyl chain, ranging from approximately 14 ppm for the terminal methyl carbon to around 58 ppm for the carbon bonded to the nitrogen.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[6]

-

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the alkyl groups.

-

C-O-C Stretching: A strong, characteristic ether stretch is expected around 1115-1125 cm⁻¹.

-

C-N Stretching: Aliphatic amine C-N stretching bands would appear in the 1020-1250 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.[7]

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show the molecular ion peak at an m/z of 143.

-

Fragmentation: Common fragmentation pathways would include the loss of a propyl group (M-43) to give a prominent peak at m/z 100, and alpha-cleavage adjacent to the nitrogen, leading to fragments characteristic of the morpholine ring.

-

Applications in Research and Industry

The utility of this compound stems from its dual nature as a tertiary amine and an ether, making it a valuable asset in several scientific and industrial domains.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate or building block.[1] The tertiary amine can act as a non-nucleophilic base in reactions sensitive to steric hindrance or as a nucleophilic catalyst. Its lipophilic character can be imparted to final active pharmaceutical ingredients (APIs), potentially influencing their pharmacokinetic properties.

-

Solvent and Reagent: It is employed as a solvent in organic synthesis, particularly for polymerization reactions.[2] Its basicity allows it to also function as an acid scavenger in reactions that produce acidic byproducts.

-

Corrosion Inhibition: Like other amines, this compound can be used as a corrosion inhibitor in industrial processes, where it forms a protective film on metal surfaces.[1]

-

Polymer Chemistry: While its analogue, 4-methylmorpholine, is widely used as a catalyst in polyurethane foam production, this compound can also serve in similar catalytic roles in polymer chemistry.[8][9]

Safety, Handling, and Toxicology

Proper handling of this compound is imperative to ensure laboratory safety. It is classified as a hazardous substance with specific risks.

GHS Hazard Classification

| Hazard Statement | Description | Source(s) |

| H302 + H312 | Harmful if swallowed or in contact with skin | [3] |

| H315 | Causes skin irritation | [3] |

| H226 | Flammable liquid and vapor (potential) | [3] |

Handling and Storage Protocols

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[10] Use explosion-proof electrical equipment where necessary.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Avoid discharge into drains.

First-Aid Measures

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

Conclusion

This compound (CAS: 1005-67-0) is a significant chemical compound with a well-defined molecular structure that dictates its valuable physicochemical properties and diverse applications. For researchers and drug development professionals, it offers a unique combination of basicity, solvency, and lipophilicity, making it an important tool in the synthesis of novel molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential while ensuring a safe research environment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C8H17NO | CID 70499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Butyl-morpholine | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. lehigh.edu [lehigh.edu]

- 8. innospk.com [innospk.com]

- 9. nbinno.com [nbinno.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Butylmorpholine

Abstract

4-Butylmorpholine, a tertiary amine featuring a morpholine scaffold, is a versatile building block and catalyst in modern organic synthesis.[1][2] Its utility spans pharmaceutical manufacturing, agrochemical development, and the production of specialty polymers like polyurethanes.[1] This guide provides a comprehensive overview of the principal synthetic methodologies for this compound, focusing on the underlying chemical principles that govern experimental design. We present detailed, field-proven protocols for its synthesis via N-alkylation and reductive amination, followed by a thorough discussion of the analytical techniques required for its unambiguous characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of this important chemical entity.

Introduction to this compound

This compound (also known as N-Butylmorpholine) is a heterocyclic amine with the chemical formula C₈H₁₇NO.[3][4] The structure consists of a morpholine ring where the nitrogen atom is substituted with a butyl group. This substitution imparts specific physical and chemical properties, such as a boiling point of approximately 185.8 °C and a density of about 0.9068 g/cm³, making it a useful liquid reagent and solvent in various applications.[1][5] The core of its reactivity lies in the nucleophilic nitrogen atom of the morpholine ring, which is the focal point for the synthetic strategies discussed herein.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1005-67-0 | [1][3] |

| Molecular Formula | C₈H₁₇NO | [3][4] |

| Molecular Weight | 143.23 g/mol | [3][5] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 185.8 °C at 760 mmHg | [1] |

| Density | 0.9068 g/cm³ | [1] |

| IUPAC Name | This compound | [3] |

| Synonyms | N-Butylmorpholine, N-(n-Butyl)morpholine | [3][6] |

Strategic Approaches to Synthesis

The synthesis of this compound is primarily achieved by forming a new carbon-nitrogen bond at the morpholine nitrogen. The two most reliable and widely employed strategies are direct N-alkylation using a butyl halide and reductive amination with butyraldehyde. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and byproducts.

Caption: Key synthetic pathways to this compound.

Method 1: N-Alkylation via S_N2 Reaction

This is a classic and robust method for forming C-N bonds. The reaction proceeds via a bimolecular nucleophilic substitution (S_{N}2) mechanism, where the lone pair of electrons on the morpholine nitrogen atom attacks the electrophilic carbon of an alkyl halide, such as 1-bromobutane.[7]

Causality Behind Experimental Choices:

-

Alkyl Halide: 1-Bromobutane is an excellent choice as it is a primary alkyl halide, which is highly susceptible to S_{N}2 attack with minimal competing elimination (E2) reactions. The reactivity order is I > Br > Cl.

-

Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is crucial. Its role is to scavenge the hydrobromic acid (HBr) byproduct generated during the reaction. This prevents the protonation of the starting morpholine, which would render it non-nucleophilic and halt the reaction.

-

Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal. These solvents can dissolve the reactants but do not participate in hydrogen bonding, which would otherwise solvate and stabilize the nucleophile, thereby reducing its reactivity. Acetonitrile is often preferred due to its relatively high boiling point for reflux and ease of removal post-reaction.[7]

Experimental Protocol: Synthesis of this compound via N-Alkylation

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (8.71 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol, 1.5 equiv.), and acetonitrile (100 mL).

-

Reagent Addition: Begin stirring the suspension. Slowly add 1-bromobutane (13.7 g, 0.1 mol, 1.0 equiv.) to the flask at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetonitrile.

-

Solvent Removal: Combine the filtrate and washings. Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: Resuspend the resulting crude oil in 100 mL of deionized water and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound as a colorless liquid.

Method 2: Reductive Amination

Reductive amination is a powerful, one-pot procedure that transforms a carbonyl compound and an amine into a more substituted amine.[8] For the synthesis of this compound, this involves the reaction of morpholine with butyraldehyde. The process first involves the formation of an iminium ion intermediate, which is then reduced in situ by a selective reducing agent.

Causality Behind Experimental Choices:

-

Aldehyde: Butyraldehyde is the four-carbon electrophile that provides the butyl group.

-

Reducing Agent: The choice of reducing agent is critical for success. It must be mild enough not to reduce the starting aldehyde but potent enough to reduce the iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a mild and selective reagent for this purpose. It is less basic and more sterically hindered than sodium borohydride (NaBH₄), making it less likely to reduce the aldehyde directly.[8] Alternative reagents include sodium cyanoborohydride (NaBH₃CN), which is effective but highly toxic, or catalytic hydrogenation (H₂/Pd-C), which is a greener option but may require specialized high-pressure equipment.[8]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are non-protic and effectively solubilize the reactants and intermediates. Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium ion by protonating the intermediate hemiaminal, promoting the loss of water.

Experimental Protocol: Synthesis of this compound via Reductive Amination

-

Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add morpholine (8.71 g, 0.1 mol) and dichloromethane (100 mL).

-

Reagent Addition: Add butyraldehyde (7.21 g, 0.1 mol, 1.0 equiv.) to the solution, followed by a catalytic amount of glacial acetic acid (0.3 mL). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

-

Reduction: Cool the flask in an ice bath. In a single portion, add sodium triacetoxyborohydride (25.4 g, 0.12 mol, 1.2 equiv.).

-

Reaction Conditions: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC or GC-MS.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system.

Caption: Post-synthesis validation workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for both the butyl chain and the morpholine ring. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, six distinct signals are expected.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.70 | t | 4H | O-CH ₂-CH₂-N | Protons on carbons adjacent to the electronegative oxygen atom are deshielded. |

| ~ 2.40 | m | 6H | O-CH₂-CH ₂-N, N-CH ₂-CH₂ | Protons on carbons adjacent to the nitrogen atom. The butyl CH₂ is coupled to the adjacent CH₂. |

| ~ 1.45 | sextet | 2H | N-CH₂-CH ₂-CH₂ | Butyl chain protons, split by adjacent CH₂ groups. |

| ~ 1.30 | sextet | 2H | N-CH₂-CH₂-CH ₂ | Butyl chain protons, split by adjacent CH₂ and CH₃ groups. |

| ~ 0.90 | t | 3H | CH ₃ | Terminal methyl group, appears as a triplet due to coupling with the adjacent CH₂. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[3] The spectrum of this compound is characterized by the absence of an N-H stretch (which would be present in the starting material, morpholine) and the presence of characteristic C-H, C-N, and C-O-C stretches.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2800 | Strong | C-H (sp³) stretching (butyl and morpholine) |

| 1465 | Medium | C-H bending |

| 1280-1300 | Medium | C-N stretching |

| 1115 | Strong | C-O-C asymmetric stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 143.23).[3]

-

Fragmentation: A prominent fragment is often observed at m/z = 100, corresponding to the loss of the propyl group ([M-43]⁺), and another at m/z = 86, corresponding to the morpholinomethyl cation.

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed or in contact with skin.[3] It is also known to cause skin irritation.[3][5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This guide has detailed two primary, reliable methods for the synthesis of this compound: N-alkylation and reductive amination. The rationale behind the selection of reagents and conditions for each protocol has been explained to provide a deeper understanding of the underlying chemical principles. Furthermore, a comprehensive suite of analytical techniques, including NMR, IR, and MS, has been described to ensure the unambiguous characterization and validation of the final product. By following these robust procedures and analytical workflows, researchers can confidently synthesize and verify high-purity this compound for its diverse applications in chemical research and development.

References

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H17NO | CID 70499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Butyl-morpholine | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. capotchem.cn [capotchem.cn]

- 7. benchchem.com [benchchem.com]

- 8. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

An In-depth Technical Guide to the Spectral Analysis of 4-Butylmorpholine

This guide provides a detailed exploration of the spectral data for 4-butylmorpholine (CAS: 1005-67-0), a versatile tertiary amine with applications in catalysis, synthesis, and pharmaceutical research.[1] Understanding its spectral signature is paramount for reaction monitoring, quality control, and structural confirmation. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights from a field-proven perspective.

The Structural Landscape of this compound

Before dissecting the spectral data, it is crucial to visualize the molecule itself. This compound consists of a morpholine ring N-substituted with a butyl group. The morpholine ring's chair conformation and the presence of both nitrogen and oxygen atoms create distinct electronic environments that are key to interpreting its spectra.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its connectivity.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the butyl chain protons and the morpholine ring protons. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms.

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Butyl-CH₃ | ~0.92 | Triplet | 3H | ~7.3 |

| Butyl-CH₂ (β to N) | ~1.31 | Sextet | 2H | ~7.5 |

| Butyl-CH₂ (γ to N) | ~1.45 | Quintet | 2H | ~7.5 |

| Morpholine-CH₂ (adjacent to N) | ~2.42 | Triplet | 4H | ~4.6 |

| Butyl-CH₂ (α to N) | ~2.42 | Triplet | 2H | ~7.5 |

| Morpholine-CH₂ (adjacent to O) | ~3.71 | Triplet | 4H | ~4.6 |

Interpretation and Causality:

-

Butyl Chain: The terminal methyl group (CH₃) appears as a triplet around 0.92 ppm due to coupling with the adjacent methylene group. The internal methylene groups (β and γ to N) give rise to complex multiplets (sextet and quintet) in the 1.3-1.5 ppm region. The methylene group directly attached to the nitrogen (α to N) is deshielded and appears further downfield as a triplet around 2.42 ppm.

-

Morpholine Ring: The protons on the carbons adjacent to the nitrogen are shifted downfield to approximately 2.42 ppm, appearing as a triplet. The protons on the carbons adjacent to the more electronegative oxygen atom are further deshielded and resonate at around 3.71 ppm, also as a triplet. The triplet multiplicity for the morpholine protons is a classic indicator of the ring's chair conformation, where adjacent axial and equatorial protons have similar coupling constants to their neighbors.[2]

Caption: Proton and carbon environments in this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, we expect to see six distinct signals.

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| Butyl-CH₃ | ~14.1 |

| Butyl-CH₂ (γ to N) | ~20.8 |

| Butyl-CH₂ (β to N) | ~29.5 |

| Morpholine-CH₂ (adjacent to N) | ~53.9 |

| Butyl-CH₂ (α to N) | ~59.1 |

| Morpholine-CH₂ (adjacent to O) | ~67.5 |

Interpretation and Causality:

-

The chemical shifts in ¹³C NMR are primarily influenced by the electronegativity of nearby atoms.[3]

-

The carbons of the butyl chain appear in the aliphatic region (14-60 ppm). The terminal methyl carbon is the most shielded, while the carbon alpha to the nitrogen is the most deshielded.

-

The morpholine carbons adjacent to the nitrogen appear around 54 ppm.

-

The carbons adjacent to the highly electronegative oxygen are significantly deshielded and resonate at approximately 67.5 ppm.

Experimental Protocol for NMR:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and placed in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The system is self-validating through the use of a known internal standard and the highly reproducible nature of chemical shifts and coupling constants under defined conditions.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2800 | Strong | C-H stretching (alkyl) |

| 1465 | Medium | C-H bending (CH₂) |

| 1380 | Medium | C-H bending (CH₃) |

| 1280-1080 | Strong | C-N stretching (tertiary amine) & C-O-C stretching |

Interpretation and Causality:

-

C-H Vibrations: The strong absorptions in the 2800-2950 cm⁻¹ region are characteristic of C-H stretching vibrations from the butyl group and the morpholine ring.[4]

-

C-N and C-O-C Vibrations: The most diagnostic peaks for the morpholine moiety are the strong C-N and C-O-C stretching bands in the fingerprint region (1280-1080 cm⁻¹). The C-O-C stretch of the ether linkage within the morpholine ring typically gives a strong, characteristic absorption.

Experimental Protocol for IR:

A neat liquid sample of this compound can be analyzed by placing a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The instrument's internal laser provides a high degree of wavenumber accuracy, making the data self-validating.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 143 | [M]⁺ (Molecular Ion) |

| 100 | [M - C₃H₇]⁺ |

| 86 | [M - C₄H₉]⁺ (loss of butyl group) |

| 57 | [C₄H₉]⁺ |

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 143, corresponding to the molecular weight of this compound (C₈H₁₇NO).

-

Alpha-Cleavage: The most common fragmentation pathway for amines is alpha-cleavage, the breaking of a bond adjacent to the nitrogen atom.[5][6] For this compound, this can occur in two primary ways:

-

Cleavage of the butyl group, leading to the loss of a propyl radical (•C₃H₇) to form a stable iminium ion at m/z 100.

-

Cleavage within the morpholine ring.

-

-

Loss of the Butyl Group: Cleavage of the N-butyl bond can result in a fragment corresponding to the morpholine ring at m/z 86 and a butyl cation at m/z 57. The peak at m/z 100 is often the base peak due to the stability of the resulting iminium ion.

Caption: Predicted primary fragmentation pathways for this compound.

Experimental Protocol for MS:

A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC). In the ion source, the molecules are ionized, commonly by electron ionization (EI), which induces fragmentation. The ions are then separated by their mass-to-charge ratio in a mass analyzer and detected. The instrument is calibrated using a known standard, ensuring accurate mass assignments.

Conclusion

The spectral data of this compound provides a complete picture of its molecular structure. ¹H and ¹³C NMR confirm the connectivity of the atoms, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular weight and reveals characteristic fragmentation patterns. This guide, by integrating data from analogous compounds and fundamental spectroscopic principles, offers a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this compound in their work.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of N-Butylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of N-butylmorpholine. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral features of this compound, grounded in the principles of NMR and supported by established methodologies.

Introduction: The Significance of N-Butylmorpholine and NMR Analysis

N-Butylmorpholine is a tertiary amine belonging to the morpholine class of heterocyclic compounds. Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry and drug development due to their favorable physicochemical properties and biological activities. Accurate structural elucidation and characterization are paramount in the development of novel therapeutics, and NMR spectroscopy stands as an unparalleled tool for providing detailed atomic-level information.

This guide will delve into the theoretical and practical aspects of the ¹H and ¹³C NMR spectra of N-butylmorpholine, offering a robust resource for researchers working with this and related molecules.

Foundational Principles of NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy is a phenomenon based on the magnetic properties of atomic nuclei.[1] When placed in an external magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency of this absorption, known as the chemical shift (δ) , is exquisitely sensitive to the local electronic environment of the nucleus.[1]

Several key factors influence the chemical shift of a given nucleus:

-

Electron Density and Shielding: The electrons surrounding a nucleus generate a small magnetic field that opposes the external field. This "shielding" effect means that a stronger external field is required for resonance to occur. Therefore, nuclei in electron-rich environments are considered "shielded" and appear at a lower chemical shift (upfield). Conversely, nuclei near electronegative atoms or electron-withdrawing groups are "deshielded" and resonate at a higher chemical shift (downfield).

-

Inductive Effects: Electronegative atoms, such as the oxygen and nitrogen in the morpholine ring, withdraw electron density from neighboring atoms through the sigma bonds. This inductive effect deshields the nearby protons and carbons, causing their signals to appear at a higher ppm value.

-

Anisotropic Effects: These are shielding or deshielding effects that arise from the circulation of electrons in pi systems, such as aromatic rings or double bonds. While not directly present in the saturated N-butylmorpholine molecule, this is a crucial concept in the broader application of NMR.

Predicted ¹H and ¹³C NMR Spectral Data for N-Butylmorpholine

While a publicly available, peer-reviewed spectrum for N-butylmorpholine is not readily accessible, we can predict the chemical shifts with a high degree of confidence based on the known spectra of morpholine and its N-alkylated analogs, such as N-methylmorpholine and N-ethylmorpholine. The following tables summarize the predicted chemical shifts for N-butylmorpholine in a common NMR solvent like deuterochloroform (CDCl₃).

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2, H-6 | ~ 3.70 | Triplet (t) | 4H | Protons adjacent to the electronegative oxygen atom are highly deshielded. |

| H-3, H-5 | ~ 2.45 | Triplet (t) | 4H | Protons adjacent to the nitrogen atom are less deshielded than H-2/H-6. |

| H-1' | ~ 2.40 | Triplet (t) | 2H | Methylene group of the butyl chain directly attached to the nitrogen. |

| H-2' | ~ 1.45 | Sextet | 2H | Methylene group of the butyl chain. |

| H-3' | ~ 1.30 | Sextet | 2H | Methylene group of the butyl chain. |

| H-4' | ~ 0.90 | Triplet (t) | 3H | Terminal methyl group of the butyl chain, most shielded protons. |

Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2, C-6 | ~ 67.5 | Carbons adjacent to the highly electronegative oxygen atom are significantly deshielded. |

| C-3, C-5 | ~ 54.0 | Carbons adjacent to the nitrogen atom. |

| C-1' | ~ 59.0 | Carbon of the butyl chain directly attached to the nitrogen. |

| C-2' | ~ 29.5 | Carbon of the butyl chain. |

| C-3' | ~ 20.5 | Carbon of the butyl chain. |

| C-4' | ~ 14.0 | Terminal methyl carbon of the butyl chain, most shielded carbon. |

The rationale for these predictions is grounded in a comprehensive study by Katritzky et al. on the ¹H and ¹³C NMR spectra of a wide range of N-substituted morpholines.[2] Their work systematically demonstrates the influence of the N-substituent on the chemical shifts of the morpholine ring protons and carbons.

Experimental Protocol for the Synthesis and NMR Analysis of N-Butylmorpholine

To obtain definitive experimental data, N-butylmorpholine can be synthesized and subsequently analyzed by NMR spectroscopy.

Synthesis of N-Butylmorpholine via N-Alkylation

A standard and effective method for the synthesis of N-butylmorpholine is the N-alkylation of morpholine with a suitable butyl halide, such as 1-bromobutane.

Materials:

-

Morpholine

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of morpholine (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and unreacted morpholine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-butylmorpholine.

-

The product can be further purified by distillation if necessary.

This synthetic approach is a well-established method for the N-alkylation of secondary amines.[3]

Protocol for ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the purified N-butylmorpholine into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans for adequate signal-to-noise.

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the molecular structure of N-butylmorpholine and the experimental workflow for its synthesis and characterization.

Caption: Molecular structure of N-butylmorpholine.

Caption: Experimental workflow for the synthesis and NMR analysis of N-butylmorpholine.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR chemical shifts of N-butylmorpholine, grounded in the fundamental principles of NMR spectroscopy. By understanding the influence of the molecular structure on the spectral data, researchers can confidently identify and characterize this important compound. The provided experimental protocols for synthesis and analysis offer a practical framework for obtaining high-quality, reproducible data. This guide serves as a valuable resource for scientists and professionals in drug development and related fields, facilitating the accurate and efficient structural elucidation of morpholine-containing molecules.

References

An In-Depth Technical Guide to the FT-IR Spectroscopic Analysis of 4-Butylmorpholine

Abstract

This technical guide provides a comprehensive analysis of 4-Butylmorpholine (C₈H₁₇NO) using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular vibrational characteristics of this compound, offering a predictive interpretation of its infrared spectrum. We will explore the theoretical basis for its spectral features, grounded in the principles of vibrational spectroscopy and supported by comparative data from related morpholine derivatives. Furthermore, this guide presents a detailed, field-proven experimental protocol for acquiring high-quality FT-IR data, ensuring analytical integrity and reproducibility.

Introduction: The Analytical Significance of this compound

This compound, also known as N-Butylmorpholine, is a tertiary amine featuring a morpholine ring N-substituted with a butyl group. Its unique combination of a heterocyclic ether and an aliphatic tertiary amine moiety makes it a valuable building block in organic synthesis and a key intermediate in the pharmaceutical and agrochemical industries. The precise and unambiguous characterization of such molecules is paramount for quality control, reaction monitoring, and regulatory compliance.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[1] For a molecule like this compound, FT-IR serves as an indispensable tool for confirming its identity, assessing purity, and elucidating its structural features. This guide will systematically deconstruct the expected FT-IR spectrum of this compound, correlating specific absorption bands to the vibrations of its constituent parts.

Molecular Structure and Predicted Vibrational Modes

The FT-IR spectrum of a molecule is determined by the vibrations of its chemical bonds. To interpret the spectrum of this compound, we must first consider its structural components:

-

The Morpholine Ring: A six-membered heterocycle containing a secondary amine (in its parent form) and an ether linkage. In this compound, the nitrogen is tertiary.

-

The Tertiary Amine Group: The nitrogen atom is bonded to two carbons within the morpholine ring and one carbon of the butyl group. A key characteristic of tertiary amines is the absence of N-H bonds, which simplifies the 3300-3500 cm⁻¹ region of the spectrum.[2]

-

The Butyl Group: A four-carbon aliphatic chain (-C₄H₉) providing numerous C-H bonds in CH₂ (methylene) and CH₃ (methyl) groups.

-

The C-O-C Ether Linkage: The ether group within the morpholine ring has characteristic stretching vibrations.

Based on this structure, we can anticipate a series of specific vibrational modes that will give rise to distinct absorption bands in the FT-IR spectrum.

Interpreting the FT-IR Spectrum of this compound: A Predictive Analysis

The C-H Stretching Region (3000-2800 cm⁻¹)

This region is dominated by the stretching vibrations of the numerous C-H bonds in the butyl group and the morpholine ring.

-

Asymmetric and Symmetric CH₃ Stretching: The terminal methyl group of the butyl chain will exhibit characteristic asymmetric and symmetric stretching vibrations, typically appearing near 2960 cm⁻¹ and 2870 cm⁻¹ , respectively.

-

Asymmetric and Symmetric CH₂ Stretching: The methylene groups in both the butyl chain and the morpholine ring will produce strong absorptions. These are expected to be the most intense peaks in this region, appearing around 2935 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric).[5] Studies on morpholine itself show C-H stretching vibrations from the ring's methylene groups in the 3100-2850 cm⁻¹ range.[6]

The Fingerprint Region (1500-650 cm⁻¹)

This region contains a wealth of information from bending, stretching, and coupled vibrations, making it unique for each molecule.

-

CH₂ and CH₃ Bending Vibrations (ca. 1470-1365 cm⁻¹):

-

CH₂ Scissoring: A characteristic absorption for methylene groups is expected around 1465 cm⁻¹ .

-

CH₃ Bending: The methyl group will show asymmetric and symmetric bending (umbrella mode) vibrations around 1450 cm⁻¹ and 1375 cm⁻¹ , respectively.

-

-

C-N Stretching Vibrations (ca. 1250-1020 cm⁻¹):

-

The stretching of the C-N bonds is a key feature for aliphatic tertiary amines.[2] For this compound, multiple C-N stretching modes are expected due to the three carbon atoms attached to the nitrogen. These absorptions are typically of medium to weak intensity and can be found in the 1250-1020 cm⁻¹ range.

-

-

C-O-C Stretching Vibrations (ca. 1150-1050 cm⁻¹):

-

The ether linkage within the morpholine ring is expected to produce a strong, characteristic C-O-C asymmetric stretching band. Based on data from morpholine and its derivatives, this is one of the most prominent peaks in the spectrum, anticipated around 1115-1125 cm⁻¹ .[4][7] A corresponding symmetric stretch may appear at a lower frequency.

-

-

CH₂ Rocking and Wagging Vibrations (ca. 1350-720 cm⁻¹):

-

Complex vibrations from the rocking, wagging, and twisting of the methylene groups in the ring and butyl chain will contribute to the complexity of the fingerprint region.[8]

-

Summary of Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Asymmetric CH₃ Stretch | Butyl Group (-CH₃) | ~2960 | Strong |

| Asymmetric CH₂ Stretch | Butyl & Morpholine (-CH₂-) | ~2935 | Strong |

| Symmetric CH₃ Stretch | Butyl Group (-CH₃) | ~2870 | Medium |

| Symmetric CH₂ Stretch | Butyl & Morpholine (-CH₂-) | ~2850 | Strong |

| CH₂ Scissoring | Butyl & Morpholine (-CH₂-) | ~1465 | Medium |

| CH₃ Bending | Butyl Group (-CH₃) | ~1450 & ~1375 | Medium |

| C-O-C Asymmetric Stretch | Ether (Morpholine Ring) | ~1120 | Very Strong |

| C-N Stretch | Tertiary Amine | 1250 - 1020 | Medium to Weak |

| CH₂ Rocking/Wagging | Butyl & Morpholine (-CH₂-) | 1350 - 720 | Complex/Variable |

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To ensure the acquisition of a reliable and reproducible FT-IR spectrum of this compound, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is ideal for liquid samples, requiring minimal sample preparation and providing excellent data quality.

Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer capable of scanning the mid-IR range (4000-400 cm⁻¹).

-

Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

-

Sample: this compound (liquid).

-

Solvent: Isopropanol or ethanol for cleaning.

-

Wipes: Lint-free laboratory wipes.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal stability. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Collection (Self-Validation Step 1):

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol, followed by a dry wipe.

-

Collect a background spectrum. This spectrum of the clean, empty crystal will be automatically subtracted from the sample spectrum, removing any signals from the instrument and atmosphere. A flat baseline at 100% transmittance after collection validates a clean crystal and a stable environment.

-

-

Sample Application:

-

Place a single drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

-

-

Sample Spectrum Collection:

-

Acquire the sample spectrum. A typical acquisition consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis (Self-Validation Step 2):

-

The resulting spectrum should be displayed in absorbance or % transmittance.

-

Perform an ATR correction if necessary, as this corrects for the wavelength-dependent depth of penetration of the IR beam.

-

Perform a baseline correction to ensure all peaks originate from a flat baseline.

-

Use the peak-picking function of the software to identify the precise wavenumbers of the absorption maxima.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with isopropanol and lint-free wipes until no residue of the sample remains. Run a clean-check scan to verify that the crystal is free of contaminants before the next measurement.

-

Visualization of the FT-IR Workflow

The logical flow of the experimental protocol can be visualized as follows:

Caption: Workflow for FT-IR analysis of this compound using an ATR accessory.

Conclusion

The FT-IR spectrum of this compound is characterized by a set of distinct absorption bands that serve as a reliable fingerprint for its molecular structure. The key identifying features include the strong and complex C-H stretching bands between 3000-2850 cm⁻¹, the complete absence of N-H stretching bands above 3100 cm⁻¹, and a highly characteristic, strong C-O-C stretching absorption around 1120 cm⁻¹. The fingerprint region further provides a unique pattern of C-N stretching and various CH₂/CH₃ bending vibrations. By following the robust experimental protocol outlined in this guide, researchers can confidently acquire and interpret high-quality FT-IR spectra for the unequivocal identification and characterization of this compound.

References

- 1. Vibrational Spectroscopy: Recent Developments to Revolutionize Forensic Science | National Institute of Justice [nij.ojp.gov]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. gelest.com [gelest.com]

A Comprehensive Technical Guide to the Solubility and Stability of 4-Butylmorpholine for Laboratory Applications

This guide provides an in-depth analysis of the solubility and stability of 4-Butylmorpholine, a versatile heterocyclic amine, in common laboratory solvents. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the effective handling, storage, and application of this compound.

Introduction to this compound: A Molecule of Growing Importance

This compound (CAS No. 1005-67-0) is a tertiary amine featuring a morpholine ring N-substituted with a butyl group.[1][2] Its molecular formula is C₈H₁₇NO, and it has a molecular weight of 143.23 g/mol .[2][3] This compound typically presents as a liquid and finds utility as a catalyst, solvent, and synthetic intermediate in various chemical processes, including the production of pharmaceuticals and agrochemicals.[4][5] The presence of the butyl group is noted to enhance its solubility and reactivity, making its behavior in different solvent systems a critical parameter for its application.[4]

This guide will elucidate the principles governing the solubility of this compound across a spectrum of common laboratory solvents and delve into its chemical stability, offering insights into its degradation pathways and incompatibilities. Understanding these properties is paramount for optimizing reaction conditions, ensuring the integrity of stock solutions, and maintaining a safe laboratory environment.

Solubility Profile of this compound

The solubility of a compound is dictated by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.[6] this compound possesses both a polar morpholine ring, containing electronegative oxygen and nitrogen atoms, and a nonpolar n-butyl group. This amphiphilic nature suggests a broad solubility profile.

Qualitative Solubility Analysis

Based on the structure of this compound and the known solubility of analogous compounds like 4-ethylmorpholine and 4-methylmorpholine, a qualitative assessment of its solubility can be made.[7][8] The polar morpholine moiety allows for hydrogen bonding with protic solvents and dipole-dipole interactions with other polar molecules. The nonpolar butyl chain facilitates interaction with nonpolar solvents through van der Waals forces. Consequently, this compound is expected to be soluble in a wide array of common laboratory solvents.

Quantitative Solubility Data

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility of this compound | Rationale |

| Water | High (80.1) | Soluble / Miscible | The polar morpholine ring can form hydrogen bonds with water molecules.[8] |

| Methanol | High (32.7) | Miscible | A polar protic solvent that can engage in hydrogen bonding.[7][8] |

| Ethanol | High (24.5) | Miscible | Similar to methanol, it is a polar protic solvent.[7][8] |

| Acetone | Medium (20.7) | Miscible | A polar aprotic solvent capable of strong dipole-dipole interactions.[7] |

| Dichloromethane | Medium (9.1) | Miscible | A moderately polar solvent that can interact with both polar and nonpolar moieties. |

| Ethyl Acetate | Medium (6.0) | Miscible | A moderately polar aprotic solvent. |

| Toluene | Low (2.4) | Soluble / Miscible | The nonpolar butyl group promotes solubility in aromatic hydrocarbon solvents. |

| Hexane | Low (1.9) | Soluble | A nonpolar aliphatic solvent where van der Waals interactions with the butyl chain are significant. |

| Dimethyl Sulfoxide (DMSO) | High (46.7) | Miscible | A highly polar aprotic solvent. |

| Dimethylformamide (DMF) | High (36.7) | Miscible | A highly polar aprotic solvent. |

Disclaimer: The data in this table are estimations and should be confirmed experimentally for critical applications.

Chemical Stability of this compound

The stability of this compound is a critical consideration for its storage and use in chemical reactions. As a tertiary amine, it exhibits certain characteristic stability and reactivity patterns.

Thermal Stability

Tertiary amines, such as this compound, are generally more thermally stable than their primary and secondary amine counterparts.[9] This is because they lack the N-H bond that is often involved in initial thermal degradation pathways. However, at elevated temperatures, degradation can still occur. For morpholine itself, decomposition has been observed at high temperatures and pressures, particularly in the absence of oxygen.[10] It is advisable to store this compound in a cool, dry place and to be mindful of potential degradation when used in high-temperature reactions.

Oxidative and Photochemical Stability

Like other amines, this compound is susceptible to oxidation.[11] The nitrogen atom's lone pair of electrons can be a target for oxidizing agents. Atmospheric oxygen can contribute to slow degradation over time, a process that can be accelerated by exposure to light (photo-oxidation).[12] To mitigate oxidative and photochemical degradation, it is recommended to store this compound in amber or opaque containers, under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is crucial.

pH Stability and Reactivity with Acids

As a tertiary amine, this compound is a weak base. It will react exothermically with acids to form the corresponding morpholinium salt. This reaction is a key aspect of its chemical reactivity and should be considered when designing experimental conditions. The protonated form of this compound will have significantly different solubility characteristics, typically being more soluble in aqueous solutions and less soluble in nonpolar organic solvents.

Incompatibilities

To ensure laboratory safety and the integrity of experiments, it is crucial to be aware of the incompatibilities of this compound. Based on the general reactivity of amines, it should be considered incompatible with:

-

Strong oxidizing agents: Can lead to vigorous and potentially hazardous reactions.[13]

-

Acids and acid halides: Exothermic neutralization reactions will occur.[13]

-

Anhydrides and isocyanates: Can undergo addition reactions.[13]

Experimental Protocols

To provide a framework for the practical evaluation of this compound's properties, the following sections outline standard laboratory procedures for determining solubility and assessing chemical stability.

Protocol for Determining Qualitative Solubility

This protocol provides a straightforward method for assessing the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Small test tubes with stoppers

-

Pipettes

-

Vortex mixer

Procedure:

-

Add 1 mL of the chosen solvent to a clean, dry test tube.

-

Add a small, measured amount of this compound (e.g., 50 µL) to the solvent.

-

Stopper the test tube and vortex for 30 seconds.

-

Visually inspect the solution for any signs of insolubility, such as cloudiness, precipitation, or the formation of a separate layer.

-

If the solution is clear and homogenous, the compound is considered soluble at that concentration.

-

If the compound is not fully dissolved, the mixture can be gently warmed to assess the effect of temperature on solubility.

-

Record the observations for each solvent.

Protocol for Assessing Chemical Stability (Forced Degradation Study)

A forced degradation study can provide valuable insights into the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solutions for stress conditions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

-

Suitable solvent for preparing a stock solution (e.g., acetonitrile)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Place a sample of neat this compound or a solid-state formulation in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

-

Photodegradation: Expose a solution of this compound to controlled UV and visible light in a photostability chamber.

-

Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation products, and a decrease in the peak area of the parent compound can be used to quantify the extent of degradation.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate important relationships and workflows.

References

- 1. 4-Butyl-morpholine | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H17NO | CID 70499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound [myskinrecipes.com]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morpholine - Wikipedia [en.wikipedia.org]

- 11. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 12. nilu.com [nilu.com]

- 13. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Application of 4-Butylmorpholine as a Non-Nucleophilic Base in Modern Organic Synthesis

Introduction: Unveiling the Potential of 4-Butylmorpholine

In the vast toolkit of organic bases, this compound emerges as a reagent of significant utility, particularly when a reaction requires a base that is moderately strong, sterically hindered, and non-nucleophilic. As a tertiary amine, its reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom, which can act as a proton acceptor. The presence of a butyl group provides steric bulk around the nitrogen, diminishing its ability to act as a nucleophile, a crucial attribute for preventing unwanted side reactions in sensitive synthetic transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Basicity Profile

Understanding the physical and chemical properties of this compound is paramount to its effective application.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NO | --INVALID-LINK-- |

| Molar Mass | 143.23 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | General Knowledge |

| Boiling Point | 78 °C at 22 mmHg | --INVALID-LINK-- |

| Density | 0.907 g/mL at 25 °C | --INVALID-LINK-- |

| pKa of Conjugate Acid | ~7.4 - 8.5 | Estimated based on analogs |

Application Note I: Dehydrohalogenation Reactions for Alkene Synthesis